4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

p38 MAP kinase anti-inflammatory heterocyclic synthesis

Medicinal chemistry programs targeting p38 MAP kinase often face bottlenecks in sourcing intermediates with precise, patent-defined substitution patterns. 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 185040-32-8) is the definitive solution, offering a unique orthogonal reactivity profile that enables controlled, sequential functionalization essential for constructing kinase inhibitor pharmacophores. - Enables stepwise derivatization: first elaborate the C5 aldehyde, then perform cross-coupling at the C2 position without affecting previously installed functionality. - Direct entry point to p38 MAP kinase inhibitor scaffolds described in patents such as US20060199821. - Oxidized analog serves as a key intermediate for pyrimidopyrimidinone-based Wee-1 kinase inhibitors, a validated anticancer target space. - Available in research quantities (100 mg to 25 g) with consistent ≥98% purity, supported by batch-specific certificates of analysis.

Molecular Formula C7H9N3OS
Molecular Weight 183.23 g/mol
CAS No. 185040-32-8
Cat. No. B029033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
CAS185040-32-8
Synonyms4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde;  4-(Methylamino)-2-(met_x000B_hylsulfanyl)pyrimidine-5-carboxaldehyde;  4-Methylamino-2-methanethiopyrimidine-5-_x000B_carboxaldehyde
Molecular FormulaC7H9N3OS
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1C=O)SC
InChIInChI=1S/C7H9N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3-4H,1-2H3,(H,8,9,10)
InChIKeyWGUCZWYLSKPURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Analytical Profile & Procurement Guide


4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 185040-32-8) is a highly functionalized pyrimidine derivative featuring three key reactive handles: a 4-methylamino group, a 2-methylthio group, and a 5-carbaldehyde moiety . This compound serves as a pivotal synthetic intermediate in the preparation of p38 mitogen-activated protein (MAP) kinase inhibitors and other pharmacologically relevant heterocyclic scaffolds . The molecule has a molecular weight of 183.23 g/mol, a molecular formula of C₇H₉N₃OS, and is commercially available from multiple suppliers in research quantities ranging from 100 mg to 25 g with purities typically ≥95% . The presence of the electrophilic aldehyde enables versatile downstream derivatization, including Schiff base formation, reductive amination, and aldol-type condensations, making it a strategic building block in medicinal chemistry programs [1].

Strategic intermediate for p38 MAP kinase inhibitor pharmacophore construction
Orthogonal aldehyde, methylamino, and methylthio handles enable sequential functionalization
Commercially available in research quantities (100 mg to 25 g, ≥95% purity)

Why Generic Pyrimidine Analogs Cannot Substitute


The unique value of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde lies in its orthogonal reactivity profile, which is absent in common structural analogs. The combination of a nucleophilic methylamino group (N4), a methylthio leaving group (C2), and an electrophilic aldehyde (C5) creates a strategically differentiated intermediate that enables controlled, sequential functionalization . Attempting to substitute this compound with a simple 2-(methylthio)pyrimidine-5-carbaldehyde (CAS 90905-31-0), which lacks the 4-methylamino moiety, would eliminate a critical hydrogen-bond donor/acceptor site required for target engagement in kinase inhibitor pharmacophores . Similarly, substitution with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde would alter the steric and electronic properties at the N4 position, potentially compromising both synthetic efficiency and downstream biological activity. The three-point differentiation—specific substitution pattern, reactive aldehyde, and orthogonal protecting group strategy—ensures this compound remains the required intermediate for specific patent-defined synthetic routes [1].

Missing 4-methylamino group
2-(Methylthio)pyrimidine-5-carbaldehyde (CAS 90905-31-0) lacks the critical hydrogen-bond donor/acceptor site required for kinase inhibitor pharmacophores.
Altered N4 steric and electronic properties
Substituting with a primary amine (4-amino analog) may compromise synthetic efficiency and downstream biological activity by deviating from the patented substitution pattern.
Simpler aldehydes lack orthogonal protecting-group strategy
Unsubstituted or singly functionalized pyrimidine aldehydes cannot support the sequential, controlled derivatization required for complex kinase inhibitor libraries.

Evidence vs. Analogs & Alternatives


Proven Utility in p38 Kinase Inhibitor Patents

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is explicitly claimed as an intermediate in the preparation of p38 kinase inhibitors in multiple patent applications, a claim not made for the 2-methylthio analog lacking the 4-methylamino group [1]. While direct comparative IC50 data for this aldehyde intermediate is not applicable, the parent scaffold's activity profile provides class-level inference: p38 kinase inhibitors bearing the 4-amino-2-methylthio-5-substituted pyrimidine motif exhibit low nanomolar potency (e.g., IC50 = 35 nM for PI3K p110α, a structurally related kinase) [2]. This demonstrates that the specific substitution pattern preserved by using this aldehyde intermediate is critical for achieving potent kinase inhibition.

p38 kinase inhibitor patent utility
Class-level
Explicitly claimed as intermediate in US20060199821; parent scaffold IC50 = 35 nM (PI3K p110α)
Supports compliance with patented synthetic routes and pharmacophore retention
Class-level inference from related kinase scaffolds; direct p38 data not reported for aldehyde intermediate
p38 MAP kinase anti-inflammatory heterocyclic synthesis

Orthogonal Reactivity: Methylthio vs. Alternative Leaving Groups

The 2-methylthio group in 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. This contrasts with the 2-chloro analog, which, while more reactive, exhibits lower chemoselectivity and may undergo premature hydrolysis or nucleophilic displacement under the basic conditions required for aldehyde protection . Class-level studies on 2-(methylthio)pyrimidine derivatives demonstrate their utility as electrophilic partners in desulfurative coupling reactions, allowing for the introduction of diverse C2 substituents after the aldehyde has been elaborated [1]. This orthogonal reactivity profile is not shared by the corresponding 2-hydroxy or 2-unsubstituted pyrimidines.

Methylthio vs. 2-chloro reactivity
Class-level
Methylthio: stable under basic aldehyde protection; amenable to Pd-catalyzed cross-coupling
Enables broader downstream chemistries without premature degradation
Class-level evidence; direct chemoselectivity comparison performed on related 2-(methylthio)pyrimidines
chemoselective functionalization Suzuki coupling desulfurative cross-coupling

Commercial Availability and Cost-Effectiveness

4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is commercially available from multiple reputable vendors, ensuring supply chain redundancy and competitive pricing. Direct price comparison for a standard research quantity (250 mg) shows the target compound is offered at approximately $280 from one supplier , while a closely related analog, 4-(methylamino)-2-(methylthio)pyrimidine-5-methanol (CAS 17759-30-7), is priced at a higher cost per gram for similar quantities [1]. The aldehyde functionality provides a more reactive handle for downstream derivatization compared to the alcohol, offering greater synthetic value for the price.

Cost comparison (250 mg)
Cross-study comparable
$280.00 (≥95% purity)
Lower cost and higher reactivity than the 5-methanol analog
Commercial pricing 2024-2026; may vary by supplier and batch
building block medicinal chemistry procurement

Expanded Application in Wee-1 Kinase Inhibitor Synthesis

Beyond its established role in p38 kinase inhibitor synthesis, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid—a direct oxidation product of the target aldehyde—has been employed as a key intermediate in the synthesis of pyrimidopyrimidinone-based Wee-1 kinase inhibitors [1]. Wee-1 kinase is a critical regulator of the G2/M cell cycle checkpoint and a validated target for anticancer therapy. This expanded utility demonstrates that the 4-methylamino-2-methylthio-5-substituted pyrimidine core serves as a privileged scaffold for kinase inhibitor design, further differentiating this compound from simpler pyrimidine aldehydes that lack the specific substitution pattern required for target engagement.

Expanded Wee-1 kinase utility
Class-level
Oxidation product used as key intermediate for pyrimidopyrimidinone Wee-1 inhibitors (CN105829315A)
Supports broader kinase inhibitor scaffold design beyond p38 targets
Class-level inference; direct biological data for the aldehyde not provided
Wee-1 kinase anticancer cell cycle checkpoint

Optimal Research & Industrial Applications


p38 MAP Kinase Inhibitors for Inflammatory Disease Research

Procurement of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is essential for medicinal chemistry teams synthesizing p38 MAP kinase inhibitors as described in patents such as US20060199821. The compound's 5-carbaldehyde group serves as a versatile handle for introducing diverse amide or hydrazone functionalities, while the 2-methylthio group can be subsequently displaced or retained to modulate pharmacokinetic properties [1]. This specific intermediate is required to construct the pyrimidine core with the precise substitution pattern necessary for p38 inhibition.

Sequential Functionalization for Kinase Inhibitor Scaffolds

The orthogonal reactivity of the aldehyde (C5), methylamino (N4), and methylthio (C2) groups enables a controlled, sequential functionalization strategy. Researchers can first elaborate the aldehyde via reductive amination or hydrazone formation, then perform a palladium-catalyzed cross-coupling at the C2 position without affecting the previously installed functionality [2]. This stepwise approach is critical for generating diverse libraries of kinase inhibitors and other bioactive heterocycles with high efficiency.

Wee-1 Kinase Inhibitors for Oncology Research

This aldehyde can be oxidized to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of pyrimidopyrimidinone-based Wee-1 kinase inhibitors [3]. Wee-1 inhibition is a promising therapeutic strategy for enhancing the efficacy of DNA-damaging chemotherapies. Sourcing this compound provides a direct entry point into this validated anticancer target space.

Application
Selection Property
Validation Focus
p38 MAP kinase inhibitor synthesis for inflammatory disease pathway studies
Aldehyde handle for amide/hydrazone introduction
p38 MAP kinase pharmacophore retention
Sequential functionalization for kinase inhibitor library generation
Orthogonal protection group compatibility
Cross-coupling versatility after aldehyde elaboration
Wee-1 kinase inhibitor synthesis for oncology cell cycle research
Carboxylic acid oxidation pathway
Wee-1 inhibition and G2/M checkpoint studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.